![molecular formula C12H13NO3 B13424916 rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans: is a synthetic organic compound with the molecular formula C12H13NO3 It is characterized by the presence of a benzoic acid moiety linked to a cyclopropane ring via an amide bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Amidation reaction: The cyclopropane carboxylic acid derivative is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Benzoic acid attachment: The final step involves the attachment of the benzoic acid moiety to the amide group. This can be achieved through a condensation reaction using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymer matrices to enhance their mechanical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: It can be used to study protein-ligand interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Testing: The compound can serve as a reference standard in pharmaceutical testing.
作用機序
The mechanism of action of rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans involves its interaction with specific molecular targets. The amide bond and the benzoic acid moiety play crucial roles in binding to proteins or enzymes, potentially inhibiting their activity. The cyclopropane ring may also contribute to the compound’s stability and binding affinity.
類似化合物との比較
- rac-3-[(1R,2R)-2-methylcyclopropyl]propanoic acid
- rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid
Comparison:
- Structural Differences: While rac-3-[(1R,2R)-2-methylcyclopropyl]propanoic acid lacks the benzoic acid moiety, rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid shares a similar cyclopropane ring structure.
- Reactivity: The presence of the benzoic acid moiety in rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans may enhance its reactivity in electrophilic substitution reactions compared to its analogs.
- Applications: The unique combination of the cyclopropane ring and the benzoic acid moiety in this compound makes it particularly suitable for applications in catalysis and drug development.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
3-[[(1R,2R)-2-methylcyclopropanecarbonyl]amino]benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-5-10(7)11(14)13-9-4-2-3-8(6-9)12(15)16/h2-4,6-7,10H,5H2,1H3,(H,13,14)(H,15,16)/t7-,10-/m1/s1 |
InChIキー |
NJHLXYNGPQOJLU-GMSGAONNSA-N |
異性体SMILES |
C[C@@H]1C[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O |
正規SMILES |
CC1CC1C(=O)NC2=CC=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)

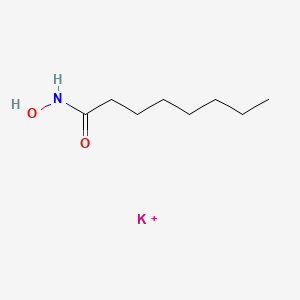
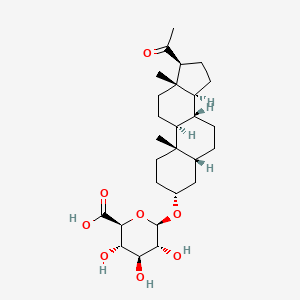
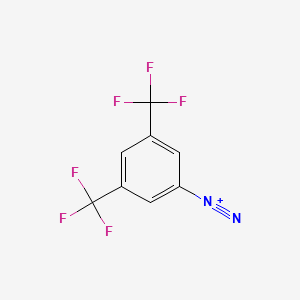
![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
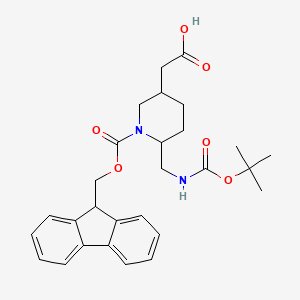
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
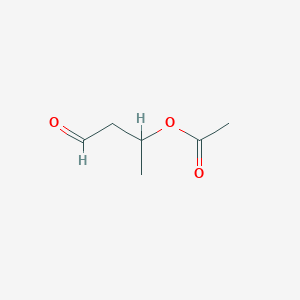
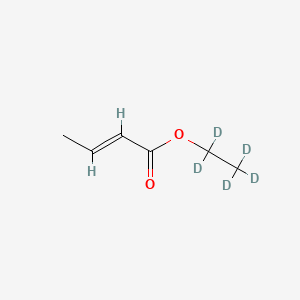
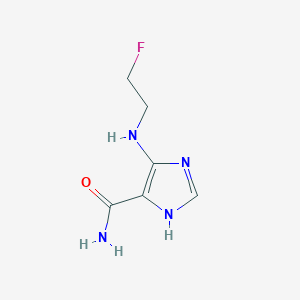
![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
